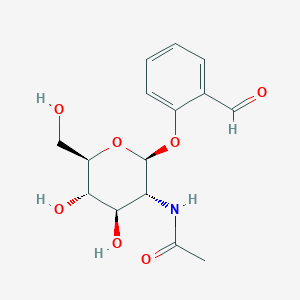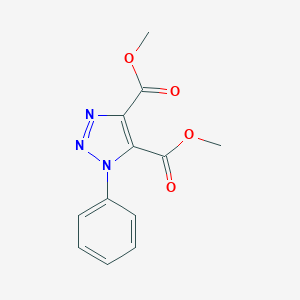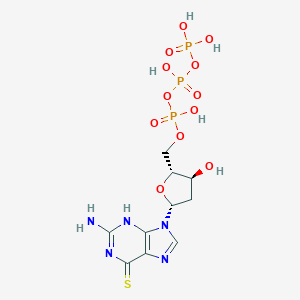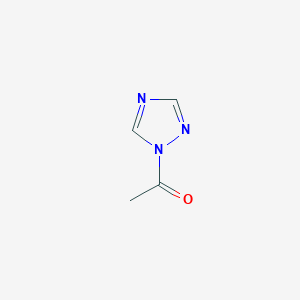
2,5-Bis(4-pyridyl)-1,3,4-thiadiazole
Vue d'ensemble
Description
2,5-Bis(4-pyridyl)-1,3,4-thiadiazole is a chemical compound with the molecular formula C14H14N4 . It is also known by other names such as 2,5-bis(4-pyridyl)-3,4-diaza-2,4-hexadiene .
Synthesis Analysis
The synthesis of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole involves reactions of the ligand with different mercury (II) salts . A three-dimensional network complex [Cd(L)2(NCS)2(H2O)2], L being 2,5-bis(4-pyridyl)-1,3,4-oxadiazole, has been synthesized and structurally determined by X-ray diffraction analysis .Molecular Structure Analysis
The molecular structure of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole has been determined by X-ray diffraction analysis . The compound has an average mass of 238.288 Da and a monoisotopic mass of 238.121841 Da .Chemical Reactions Analysis
The compound has been used in the formation of coordination polymers, containing both discrete and divergent (from one-dimensional, 1-D to two-dimensional, 2-D) coordination frameworks .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole include an average mass of 238.288 Da and a monoisotopic mass of 238.121841 Da .Applications De Recherche Scientifique
Inorganic Anion-Mediated Supramolecular Entities
- Application Summary : This compound is used in the development of new families of synthetic molecular systems projecting neutral, bi-, or multi-H-bonding donor units. This is significant to acquire the desired selectivity within the fascinating area of anion recognition .
- Methods of Application : The reaction between a neutral 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole ligand (L) with acidic solutions containing either chloride, bromide, nitrate, phosphate, iodide, sulfate, hexafluorosilicate, fluoride, tetrafluoroborate or perchlorate anions, yields 16 new anion-mediated supramolecular entities .
- Results or Outcomes : The study identified the propensity of − H2PO4 into a cyclic hexameric cluster (H2PO4 −)6 stabilized by a bent ligand L via a combination of functionalities such as an amino group, pyridyl terminals, and a triazolyl core .
Counter-ion Influence on the Coordination Mode
- Application Summary : This compound is used in the preparation of new mercury (II)–organic polymeric complexes .
- Methods of Application : The ligand bpo reacts with different mercury (II) salts to prepare a series of new mercury (II)–organic polymeric complexes .
- Results or Outcomes : The results show the influence of the counter-ions on the coordination mode of the bpo ligand in the mercury ion as a soft acid that is capable of forming compounds with four-, five- and six coordination numbers and, consequently, acting in different forms of coordination polymers, containing both discrete and divergent (from one-dimensional, 1-D to two-dimensional, 2-D) coordination frameworks .
Coordination Mode of the 2,5-bis(4-pyridyl)-1,3,4-oxadiazole
- Application Summary : This compound is used in the preparation of new mercury (II)–organic polymeric complexes .
- Methods of Application : The ligand reacts with different mercury (II) salts to prepare a series of new mercury (II)–organic polymeric complexes .
- Results or Outcomes : The results show the influence of the counter-ions on the coordination mode of the ligand in the mercury ion as a soft acid that is capable of forming compounds with four-, five- and six coordination numbers and, consequently, acting in different forms of coordination polymers, containing both discrete and divergent (from one-dimensional, 1-D to two-dimensional, 2-D) coordination frameworks .
Building Blocks for Coordination Architectures
- Application Summary : This compound is used as a building block for coordination architectures .
- Methods of Application : The compound is used in the rational design and construction of functional coordination architectures, which rely upon the docile assemblages of organic ligands with metal centers .
- Results or Outcomes : The established structural motifs thus far (only considering the coordination interaction) is outlined, illustrating the broad range of coordination frameworks from discrete molecular architectures to infinite extended one-, two-, and three-dimensional (1-D, 2-D, and 3-D) networks .
Counter-ion Influence on the Coordination Mode
- Application Summary : This compound is used in the preparation of new mercury (II)–organic polymeric complexes .
- Methods of Application : The ligand reacts with different mercury (II) salts to prepare a series of new mercury (II)–organic polymeric complexes .
- Results or Outcomes : The results show the influence of the counter-ions on the coordination mode of the ligand in the mercury ion as a soft acid that is capable of forming compounds with four-, five- and six coordination numbers and, consequently, acting in different forms of coordination polymers, containing both discrete and divergent (from one-dimensional, 1-D to two-dimensional, 2-D) coordination frameworks .
Building Blocks for Coordination Architectures
- Application Summary : This compound is used as a building block for coordination architectures .
- Methods of Application : The compound is used in the rational design and construction of functional coordination architectures, which rely upon the docile assemblages of organic ligands with metal centers .
- Results or Outcomes : The established structural motifs thus far (only considering the coordination interaction) is outlined, illustrating the broad range of coordination frameworks from discrete molecular architectures to infinite extended one-, two-, and three-dimensional (1-D, 2-D, and 3-D) networks .
Safety And Hazards
Propriétés
IUPAC Name |
2,5-dipyridin-4-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4S/c1-5-13-6-2-9(1)11-15-16-12(17-11)10-3-7-14-8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDBUNOBHAOPPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(S2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165224 | |
| Record name | Pyridine, 4,4'-(1,3,4-thiadiazole-2,5-diyl)di- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(4-pyridyl)-1,3,4-thiadiazole | |
CAS RN |
15311-09-8 | |
| Record name | 4,4′-(1,3,4-Thiadiazole-2,5-diyl)bis[pyridine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15311-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015311098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15311-09-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 4,4'-(1,3,4-thiadiazole-2,5-diyl)di- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-bis(4-pyridyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-BIS(4-PYRIDYL)-1,3,4-THIADIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E75HB7P3HY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B99497.png)








